molecular formula C8H14F2N2O B1488866 4,4-difluoro-N-propylpyrrolidine-2-carboxamide CAS No. 1849569-85-2

4,4-difluoro-N-propylpyrrolidine-2-carboxamide

Cat. No. B1488866
CAS RN: 1849569-85-2
M. Wt: 192.21 g/mol
InChI Key: BWYYPOIKTUOVIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4,4-difluoro-N-propylpyrrolidine-2-carboxamide” is a compound that has garnered attention in scientific research due to its potential implications in various fields. It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through different synthetic strategies. One approach involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The pyrrolidine ring in “4,4-difluoro-N-propylpyrrolidine-2-carboxamide” contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .

Scientific Research Applications

Synthesis of Fluoropyrrolidine Derivatives

  • Medicinal Chemistry Synthons : 4-Fluoropyrrolidine derivatives, closely related to 4,4-difluoro-N-propylpyrrolidine-2-carboxamide, are utilized in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. The synthesis of N-protected 4-fluoropyrrolidine-2-carbonyl fluorides through double fluorination of N-protected 4-hydroxyproline exemplifies their role as attractive synthons. These intermediates further enable the creation of 4-fluoropyrrolidine-2-carboxamides and related compounds, indicating their significance in reducing synthetic steps for preparing medicinal compounds (Singh & Umemoto, 2011).

Synthesis of Arylpyrrolidines

  • Novel Synthesis Approaches : A novel method for synthesizing α-arylpyrrolidines through acid-catalyzed reactions of diethoxybutylureas with phenols has been developed. This approach offers mild reaction conditions without the need for expensive reagents or catalysts, leading to N-alkyl-2-arylpyrrolidine-1-carboxamides. Such methodologies highlight the importance of innovative synthetic routes in accessing structurally diverse pyrrolidine derivatives for potential therapeutic applications (Gazizov et al., 2015).

Anticancer and Anti-Biofilm Activity

  • Pharmacological Applications : Novel 2-(het)arylpyrrolidine-1-carboxamides exhibit promising anti-cancer and anti-biofilm activities. These compounds, synthesized via intramolecular cyclization/Mannich-type reactions, have shown significant in vitro and in vivo anti-cancer activities, with some showing greater efficacy than the reference drug tamoxifen. Additionally, their ability to suppress bacterial biofilm growth positions them as promising candidates for further development as anti-cancer and anti-bacterial agents (Smolobochkin et al., 2019).

properties

IUPAC Name

4,4-difluoro-N-propylpyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F2N2O/c1-2-3-11-7(13)6-4-8(9,10)5-12-6/h6,12H,2-5H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWYYPOIKTUOVIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1CC(CN1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-difluoro-N-propylpyrrolidine-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4-difluoro-N-propylpyrrolidine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
4,4-difluoro-N-propylpyrrolidine-2-carboxamide
Reactant of Route 3
Reactant of Route 3
4,4-difluoro-N-propylpyrrolidine-2-carboxamide
Reactant of Route 4
Reactant of Route 4
4,4-difluoro-N-propylpyrrolidine-2-carboxamide
Reactant of Route 5
Reactant of Route 5
4,4-difluoro-N-propylpyrrolidine-2-carboxamide
Reactant of Route 6
Reactant of Route 6
4,4-difluoro-N-propylpyrrolidine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.